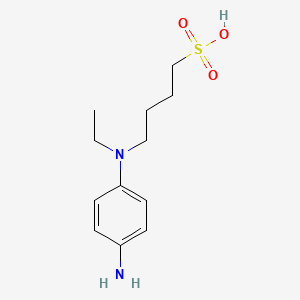

4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid

Description

Properties

CAS No. |

84434-67-3 |

|---|---|

Molecular Formula |

C12H20N2O3S |

Molecular Weight |

272.37 g/mol |

IUPAC Name |

4-(4-amino-N-ethylanilino)butane-1-sulfonic acid |

InChI |

InChI=1S/C12H20N2O3S/c1-2-14(9-3-4-10-18(15,16)17)12-7-5-11(13)6-8-12/h5-8H,2-4,9-10,13H2,1H3,(H,15,16,17) |

InChI Key |

JPGJBDBLHLPCNM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCCCS(=O)(=O)O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenylethylamine with butane-1-sulphonic acid under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Core Functional Groups and Reactivity

The compound's structure includes:

-

Sulfonic acid group (-SO₃H) at the terminal butyl chain

-

Aromatic amine (-NH₂) on the phenyl ring

-

Aliphatic amine (-NH-) in the ethylamino chain

| Functional Group | Location | Reactivity Type |

|---|---|---|

| Sulfonic acid (-SO₃H) | Terminal butyl chain | Acid-base reactions, substitution |

| Aromatic amine (-NH₂) | Phenyl ring | Electrophilic substitution, coupling |

| Aliphatic amine (-NH-) | Ethylamino bridge | Nucleophilic substitution, coupling |

Nucleophilic Substitution

The aliphatic amine (-NH-) and sulfonic acid (-SO₃H) groups are potential sites for nucleophilic substitution. Possible reactions include:

-

Amide formation : Reaction with carboxylic acid derivatives (e.g., acyl chlorides) to form substituted amides.

-

Sulfonamide formation : Conversion of the sulfonic acid to a sulfonamide via substitution with amines.

Coupling Reactions

The aromatic amine (-NH₂) and aliphatic amine (-NH-) groups enable coupling with electrophilic partners:

-

Schiff base formation : Reaction with ketones/aldehydes to form imine derivatives.

-

Urea formation : Reaction with isocyanates to create urea linkages.

Electrophilic Aromatic Substitution

The aromatic amine (-NH₂) group activates the phenyl ring for electrophilic substitution, though steric hindrance from the ethylamino chain may influence reactivity:

-

Nitration/Sulfonation : Introduction of nitro or sulfonic acid groups at para positions.

-

Halogenation : Potential for substitution with halogens under specific conditions.

Reaction Mechanism Considerations

The synthesis of this compound involves nucleophilic substitution or coupling reactions, as indicated by its preparation methods. For example:

-

Sulfonic acid activation : The -SO₃H group may act as a leaving group in substitution reactions, though sulfonic acids are typically stable unless activated (e.g., via sulfonic acid chloride intermediates).

-

Amine reactivity : The aliphatic amine (-NH-) likely participates in condensation or coupling reactions, while the aromatic amine (-NH₂) may undergo electrophilic substitution.

Structural and Functional Synergy

The compound's structure allows for multi-site reactivity, enabling sequential or concurrent reactions. For instance:

-

Stepwise modification : Initial coupling at the aliphatic amine, followed by sulfonic acid substitution.

-

Cross-reactivity : Potential competition between functional groups under specific conditions, requiring controlled reaction parameters.

Physical-Chemical Context

Key properties influencing reactivity:

Scientific Research Applications

4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid

- 4-((4-Aminophenyl)ethylamino)butane-1-carboxylic acid

- 4-((4-Aminophenyl)ethylamino)butane-1-phosphonic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid, also known as a sulfonic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological systems, making it a candidate for drug development and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : C₁₄H₁₈N₂O₃S

- Molecular Weight : 298.36 g/mol

- Functional Groups : Amino group, ethylamine side chain, and sulfonic acid group.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic processes, potentially affecting cellular signaling pathways related to growth and apoptosis.

Antitumor Activity

Recent studies have explored the antitumor properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to reduced cell proliferation.

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| PC3 (Prostate) | 20 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 18 | Inhibition of DNA synthesis |

Neuroprotective Effects

In addition to its antitumor properties, this compound has shown promise in neuroprotection. Experimental models suggest that it may protect neuronal cells from oxidative stress-induced damage. The neuroprotective effects are hypothesized to be mediated through the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses.

Case Study: Neuroprotection in Animal Models

A study involving rats subjected to induced oxidative stress revealed that administration of this compound significantly reduced markers of oxidative damage in brain tissues. Behavioral assessments indicated improved cognitive function post-treatment.

Cardiovascular Effects

Preliminary research indicates potential cardiovascular benefits, including vasodilation and improved endothelial function. These effects may be linked to the compound's ability to influence nitric oxide (NO) pathways, promoting vascular health.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid to maximize yield and purity?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, pH, stoichiometry of reactants, solvent polarity). For example, factorial designs can identify interactions between variables, while response surface methodology (RSM) optimizes conditions . Pre-purification steps (e.g., recrystallization in methanol/water mixtures) and post-synthetic characterization (HPLC, NMR) are critical to confirm purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Combine 1H/13C NMR (to resolve aromatic and aliphatic protons), FT-IR (to confirm sulfonic acid -SO3H and amine -NH2 groups), and high-resolution mass spectrometry (HR-MS) for molecular weight validation. Cross-validate with elemental analysis (C, H, N, S) to ensure stoichiometric accuracy .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies across a pH range (2–12) at controlled temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy (absorbance shifts at λmax ~260 nm for aromatic amines) and quantify sulfonate group stability using ion chromatography .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in biological or catalytic systems?

- Methodological Answer : Apply density functional theory (DFT) to model electronic properties (HOMO-LUMO gaps, Fukui indices) and simulate interactions with biomolecules (e.g., enzyme active sites). Pair with molecular dynamics (MD) simulations to assess solvation effects and conformational stability in physiological environments. Validate predictions with experimental kinetic assays .

Q. How can contradictory data on sulfonic acid derivatives’ biological activity be resolved?

- Methodological Answer : Perform meta-analysis of published datasets to identify confounding variables (e.g., assay protocols, cell lines). Use multivariate regression to isolate structure-activity relationships (SAR). For example, discrepancies in antimicrobial efficacy may arise from differences in bacterial membrane permeability, which can be tested via liposome permeability assays .

Q. What advanced separation techniques are suitable for isolating isomers or byproducts of this compound?

- Methodological Answer : Employ hydrophilic interaction liquid chromatography (HILIC) or capillary electrophoresis (CE) for high-resolution separation of polar byproducts. Optimize mobile phases with additives like sodium 1-octanesulfonate (as in USP buffer systems) to enhance selectivity .

Q. How do steric and electronic effects influence the compound’s coordination chemistry with metal ions?

- Methodological Answer : Use isothermal titration calorimetry (ITC) and X-ray crystallography to study metal-binding thermodynamics and geometry. Compare with model compounds (e.g., 4-aminobenzenesulfonic acid) to isolate electronic contributions from the ethylamino-butyl chain .

Data Contradiction and Validation

Q. How to address inconsistencies in reported solubility profiles of sulfonic acid derivatives?

- Methodological Answer : Standardize solubility measurements using biphasic solvent systems (e.g., octanol/water for logP determination) and control ionic strength with phosphate buffers. Cross-reference with QSAR models to predict solubility based on substituent electronegativity and molecular volume .

Q. What experimental controls are critical when studying this compound’s antioxidant activity?

- Methodological Answer : Include positive controls (e.g., ascorbic acid for radical scavenging assays) and validate oxidative stress markers (e.g., ROS levels via DCFH-DA fluorescence) in cell-based models. Account for auto-oxidation artifacts by conducting assays under inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.